3-(1-(2-ethoxyacetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Description
3-(1-(2-ethoxyacetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C16H20N4O4 and its molecular weight is 332.36. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds of the pyrido[2,3-d]pyrimidine class have been identified as inhibitors of phosphatidylinositol 3-kinase (pi3k) and protein tyrosine kinases . These kinases play crucial roles in cellular signaling pathways, regulating processes such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking .
Mode of Action
Kinase inhibitors typically function by binding to the kinase’s active site, preventing it from phosphorylating its substrates and thus inhibiting the kinase’s activity . This can lead to changes in cellular signaling pathways, potentially altering cell behavior .
Biochemical Pathways
For example, PI3K inhibitors can affect the PI3K/AKT/mTOR pathway, which regulates cell cycle progression and survival .
Pharmacokinetics
These properties would impact the compound’s bioavailability, or the extent and rate at which the active moiety enters systemic circulation, thereby accessing the site of action .
Result of Action
Kinase inhibitors like those in the pyrido[2,3-d]pyrimidine class can lead to changes in cell behavior, potentially inducing cell cycle arrest and apoptosis .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect a compound’s stability and interaction with its target .
Properties
IUPAC Name |
3-[1-(2-ethoxyacetyl)piperidin-4-yl]-1H-pyrido[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4/c1-2-24-10-13(21)19-8-5-11(6-9-19)20-15(22)12-4-3-7-17-14(12)18-16(20)23/h3-4,7,11H,2,5-6,8-10H2,1H3,(H,17,18,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMTBVBCUESZDPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)N1CCC(CC1)N2C(=O)C3=C(NC2=O)N=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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